molecular formula C10H21O3P B14690717 Diethyl hex-1-EN-1-ylphosphonate CAS No. 23897-49-6

Diethyl hex-1-EN-1-ylphosphonate

Cat. No.: B14690717
CAS No.: 23897-49-6
M. Wt: 220.25 g/mol
InChI Key: YWOMCANAFFDUDG-UHFFFAOYSA-N
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Description

Diethyl hex-1-EN-1-ylphosphonate is an organophosphorus compound with the molecular formula C10H21O3P. It is a member of the phosphonate family, which are characterized by the presence of a phosphonate group (P(=O)(OR)2) attached to an organic moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl hex-1-EN-1-ylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For example, diethyl phosphite can react with 1-bromohexene under suitable conditions to yield this compound .

Another method involves the use of palladium-catalyzed cross-coupling reactions. In this approach, H-phosphonate diesters are coupled with aryl or vinyl halides in the presence of a palladium catalyst, such as Pd(PPh3)4, under microwave irradiation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Michaelis-Arbuzov reaction due to its efficiency and scalability. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl hex-1-EN-1-ylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphonic acids or phosphonates.

    Reduction: Phosphine oxides or phosphines.

    Substitution: Alkyl or aryl phosphonates.

Scientific Research Applications

Diethyl hex-1-EN-1-ylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl hex-1-EN-1-ylphosphonate involves its interaction with specific molecular targets. For example, in biological systems, it can act as an inhibitor of enzymes that utilize phosphate groups. The phosphonate group mimics the phosphate group, allowing the compound to bind to the active site of the enzyme and inhibit its activity . This mechanism is exploited in the design of enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonate
  • Diethyl (1-hydroxyethyl)phosphonate
  • Diethyl malonate

Uniqueness

Diethyl hex-1-EN-1-ylphosphonate is unique due to the presence of the hex-1-EN-1-yl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications .

Properties

CAS No.

23897-49-6

Molecular Formula

C10H21O3P

Molecular Weight

220.25 g/mol

IUPAC Name

1-diethoxyphosphorylhex-1-ene

InChI

InChI=1S/C10H21O3P/c1-4-7-8-9-10-14(11,12-5-2)13-6-3/h9-10H,4-8H2,1-3H3

InChI Key

YWOMCANAFFDUDG-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CP(=O)(OCC)OCC

Origin of Product

United States

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